2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
2-Fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a 2-fluorobenzenesulfonamide moiety. The tetrahydroisoquinoline scaffold is known for its pharmacological versatility, often serving as a backbone for enzyme inhibitors or receptor modulators . The thiophene and fluorobenzenesulfonamide groups suggest possible applications in targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents.
Properties
IUPAC Name |
2-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWABGKLFJPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorobenzene moiety.
- A thiophene-2-carbonyl group.
- A tetrahydroisoquinoline core.
These structural components contribute to its unique pharmacological properties.
Research indicates that compounds with similar structures can interact with various biological targets. For instance:
- Inhibition of Prolyl Hydroxylase Domain (PHD) : Compounds derived from thiophene-2-carbonyl have shown the ability to inhibit PHDs, leading to the stabilization of hypoxia-inducible factor (HIF) and subsequent activation of genes involved in cellular responses to hypoxia .
- Antimicrobial Activity : Thiophene derivatives have demonstrated moderate to good antimicrobial activity against various pathogens .
Biological Activity Data
Case Studies
- Inhibition of Hypoxia-Inducible Factors : In a study involving SK-N-BE(2)c cells, thiophene derivatives were shown to significantly enhance HIF transcriptional activity under hypoxic conditions. This suggests potential therapeutic applications in ischemic diseases where HIF activation could be beneficial .
- Antimicrobial Studies : A series of thiophene derivatives were tested for their antimicrobial properties. Compounds similar to the target compound exhibited significant inhibition against various bacterial strains, indicating potential for development as antimicrobial agents .
Research Findings
Recent studies have highlighted the following key points regarding the biological activity of compounds similar to this compound:
- HIF Activation : The ability to activate HIF through inhibition of FIH-1 opens avenues for treating conditions related to oxygen deprivation .
- Potential Drug Development : The unique structural features of this compound may lead to the development of new drugs targeting specific pathways involved in cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences :
- Target Compound: Contains a tetrahydroisoquinoline core linked to a thiophene-2-carbonyl group and a 2-fluorobenzenesulfonamide substituent.
- Analogues from : Derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) feature 1,2,4-triazole-thione cores with sulfonamide and halogenated aryl groups .
- Analogues from : N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide shares the tetrahydroisoquinoline-sulfonamide backbone but substitutes the thiophene with a trifluoroacetyl group .
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- Target Compound : Expected C=O (thiophene-carbonyl) and S=O (sulfonamide) stretches near 1660–1680 cm⁻¹ and 1150–1250 cm⁻¹ , respectively, based on analogous compounds .
- Triazole-Thiones ([7–9]) : Exhibit C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands due to tautomerization, unlike the target compound’s stable carbonyl groups .
- Trifluoroacetyl Analogues () : Strong C=O stretches (~1700 cm⁻¹) from the trifluoroacetyl group, which is more electron-withdrawing than the thiophene-carbonyl in the target compound .
NMR and Mass Spectrometry :
Comparative Data Table
Q & A
Q. How can the synthesis of 2-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide be optimized for higher yield and purity?
Methodological Answer: Synthesis optimization requires multi-step protocols involving:
- Coupling reactions : Use thiophene-2-carboxylic acid derivatives with tetrahydroisoquinoline precursors under anhydrous conditions, employing coupling agents like HATU or EDC .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) as a base improves sulfonamide formation .
- Temperature control : Maintain 0–25°C during nucleophilic substitutions to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C2 of benzene, thiophene carbonyl at C2 of tetrahydroisoquinoline) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₁H₁₆F₂N₂O₃S₂) with <2 ppm error .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroisoquinoline core .
- HPLC-PDA : Monitors reaction progress and purity using UV-Vis detection at 254 nm .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites (e.g., sulfonamide sulfur, fluorine substituent) for reaction planning .
- Solvent Effects : Apply Polarizable Continuum Models (PCM) to simulate solvation in DMSO or water .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer:
- Dose-response curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorescence-based enzymatic inhibition) to rule out assay variability .
- Target selectivity profiling : Use kinase panels or GPCR arrays to confirm off-target effects .
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation discrepancies .
- Data normalization : Apply Z-score analysis to harmonize results from divergent cell lines .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition (e.g., acetylcholinesterase)?
Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified enzyme .
- Mutagenesis : Replace key residues (e.g., catalytic serine) to validate binding interactions .
- Molecular docking : Align with crystal structures (PDB: 4EY7) to identify sulfonamide-thiophene interactions in the active site .
Q. How can regioselectivity challenges in electrophilic substitution reactions be resolved during derivative synthesis?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., -SO₂NH₂) to orient electrophiles to the para position of the benzene ring .
- Computational guidance : Use DFT to predict charge distribution and transition-state geometries for Friedel-Crafts alkylation .
- Isotopic labeling : Track reaction pathways using ¹⁸O-labeled reagents in sulfonamide formation .
- Protection/deprotection : Temporarily block reactive sites (e.g., tetrahydroisoquinoline NH) with tert-butoxycarbonyl (Boc) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
